![molecular formula C17H14N2O3S B3017521 N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 446856-95-7](/img/structure/B3017521.png)
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The compound is synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a melting point of 194–196 °C . Its IR spectrum shows peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), 1672 cm−1 (amide C = O), and 3423, 3325 cm−1 (–NH) .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests they could potentially be used in the development of new antiviral drugs.
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests they could potentially be used in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
The compound, N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act on various targets . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and target. Some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids , while others have been shown to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives can block the biosynthesis of certain bacterial lipids , affecting the bacterial cell wall synthesis pathway. Others can inhibit the COX enzymes, affecting the arachidonic acid pathway and the production of prostaglandins
Result of Action
The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-4-8-14-15(10)18-17(23-14)19-16(20)13-9-21-11-6-2-3-7-12(11)22-13/h2-8,13H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRAZSQEZOPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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